2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-7-5-4-6-10(11)2/h4-7H,3,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZFNOGDOQDXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amide Chemistry and N Substituted Glycinamide Scaffolds
The core structure of 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide places it firmly within the broad and significant class of amides. The amide bond is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of peptides and proteins. patsnap.com In medicinal chemistry, the amide group is a common feature in a vast array of pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. patsnap.com
Specifically, this compound can be classified as an N-substituted glycinamide (B1583983). Glycinamides are derivatives of the simplest amino acid, glycine (B1666218), and their N-substituted variants represent a versatile scaffold in drug discovery. The "N-substituted" designation indicates that the nitrogen atom of the glycine amide is further functionalized, in this case with both an ethyl and a 2-methyl-benzyl group. This substitution pattern significantly influences the molecule's physicochemical properties, such as lipophilicity, polarity, and conformational flexibility, which in turn can modulate its biological activity. The N-substituted glycinamide scaffold is a privileged structure in medicinal chemistry, often explored for its potential to interact with a variety of biological targets.
Significance of Acetamide Derivatives in Contemporary Chemical Biology and Organic Synthesis
Acetamide (B32628) derivatives, characterized by the CH3C(=O)N- functional group, are a prominent class of compounds with diverse applications in chemical biology and organic synthesis. patsnap.com They are found in numerous biologically active molecules and serve as important intermediates in the synthesis of more complex chemical entities. chemimpex.com The acetamide moiety can influence a molecule's solubility, membrane permeability, and metabolic stability, making it a valuable component in the design of new therapeutic agents. chemimpex.com
In chemical biology, acetamide derivatives are utilized as probes to study biological processes and as building blocks for the construction of libraries of compounds for high-throughput screening. rsc.orgresearchgate.net The versatility of the acetamide group allows for a wide range of structural modifications, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. archivepp.com In organic synthesis, acetamides are stable and readily prepared, making them attractive starting materials and intermediates for the construction of complex natural products and pharmaceuticals. nih.gov The chemical reactivity of the acetamide group can be harnessed for various transformations, further highlighting its importance in modern synthetic chemistry. researchgate.net
Identification of Key Research Gaps and Objectives for 2 Amino N Ethyl N 2 Methyl Benzyl Acetamide Studies
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the two amide bonds and the carbon-nitrogen bonds of the tertiary amine.
Amide Bond Disconnection: The primary amide bond can be disconnected to reveal N-ethyl-N-(2-methyl-benzyl)amine and a protected glycine equivalent, such as N-(tert-butoxycarbonyl)glycine. Alternatively, disconnection of the acetamide (B32628) C-N bond points to 2-amino-N-ethyl-N-(2-methyl-benzyl)amine and an acetylating agent.
N-Alkylation Disconnection: The tertiary amine can be disconnected at the N-ethyl or N-(2-methyl-benzyl) bond. This suggests a synthetic route starting from a primary or secondary amine that undergoes subsequent alkylation steps. For instance, starting with 2-aminobenzylamine, sequential N-ethylation and N-acetylation could be envisioned.
These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Established Synthetic Routes for N-Alkyl-N-benzyl Acetamides
The synthesis of N-alkyl-N-benzyl acetamides, a class of compounds to which this compound belongs, typically involves a combination of amide bond formation and N-alkylation strategies.
Amide Bond Formation Strategies and Reaction Conditions
The formation of the amide bond is a cornerstone of organic synthesis. For a target molecule like this compound, this can be achieved by reacting a suitable amine with a carboxylic acid derivative.
Commonly employed methods include:
Coupling Reagents: Carboxylic acids can be activated using a variety of coupling reagents to facilitate amide bond formation with amines. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. A recent development involves the use of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, which rearrange to form amide bonds under mild conditions. nih.gov This method has been shown to be effective for the synthesis of primary, secondary, and tertiary amides. nih.gov
Acyl Halides and Anhydrides: A more traditional approach involves the reaction of an amine with an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). These reactions are often rapid and high-yielding but may require a base to neutralize the acid byproduct.
Catalytic Methods: Transition-metal-catalyzed reactions have emerged as powerful tools for amide synthesis. For instance, ruthenium catalysts can facilitate the amidation of nitriles with amines in the presence of water. researchgate.net
Table 1: Common Amide Bond Formation Strategies
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Coupling Reagents | Carboxylic acid, amine, EDC, HOBt | Room temperature, various solvents | Mild conditions, high yields | Stoichiometric byproducts |
| Acyl Halides | Acyl chloride, amine, base | 0°C to room temperature | High reactivity | Generates acidic byproduct |
| Anhydrides | Anhydride, amine | Often requires heating | Readily available reagents | Can be less reactive than acyl halides |
Amination and N-Alkylation Procedures in Acetamide Synthesis
The introduction of the ethyl and 2-methyl-benzyl groups onto the nitrogen atom is a critical step in the synthesis of the target molecule. This can be achieved through various N-alkylation methods.
Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. For example, N-(2-methyl-benzyl)acetamide could be reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to introduce the ethyl group. This approach is widely used for the synthesis of N-alkyl amino acids and their derivatives. monash.edu
Nucleophilic Substitution: The direct alkylation of an amide or amine with an alkyl halide (e.g., ethyl iodide or 2-methyl-benzyl bromide) is a common strategy. youtube.com The nucleophilicity of the nitrogen atom in amides is generally low, often necessitating the use of a strong base to deprotonate the amide first. stackexchange.com Catalytic systems, including those based on copper, iridium, or palladium, can also facilitate the N-alkylation of amides. stackexchange.comorganic-chemistry.org For instance, N-heterocyclic carbene-phosphine iridium complexes have been shown to be highly effective for the N-monoalkylation of amides with alcohols. organic-chemistry.org
Borrowing Hydrogen Catalysis: A more atom-economical and environmentally friendly approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been demonstrated to proceed with high retention of stereochemistry. nih.gov
Table 2: N-Alkylation Procedures in Acetamide Synthesis | Method | Reagents | Typical Conditions | Key Features | | :--- | :--- | :--- | :--- | | Reductive Amination | Amine, aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Mild conditions, various solvents | Forms C-N bond and reduces imine in one pot | | Nucleophilic Substitution | Amine/amide, alkyl halide, base | Often requires strong base (e.g., NaH) or catalyst | Direct formation of C-N bond | Can lead to over-alkylation | | Borrowing Hydrogen Catalysis | Amine, alcohol, transition metal catalyst (e.g., Ru complex) | Elevated temperatures | Atom economical, water is the only byproduct | Requires specific catalysts |
Advanced Synthetic Approaches and Catalytic Transformations
Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules, some of which could be applied to the synthesis of this compound.
Metal-Catalyzed C-H Activation and Functionalization Mediated by Amide Directing Groups
The amide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. bohrium.commdpi.comnih.govresearchgate.netacs.org This strategy provides a powerful tool for the late-stage modification of molecules. In the context of the target molecule, the amide group could potentially direct a metal catalyst to functionalize the ortho-position of the benzyl (B1604629) ring.
For example, palladium, rhodium, and ruthenium catalysts have been extensively used for C-H functionalization directed by amide groups. nih.gov Weinreb amides, in particular, have been shown to be effective directing groups in various transformations, including ortho-oxygenation and olefination. bohrium.commdpi.com While this approach might not be the most direct route to the parent compound, it highlights the potential for creating derivatives with functional groups on the aromatic ring.
Enantioselective Synthesis and Chiral Induction Considerations
If the target molecule were to contain a stereocenter, enantioselective synthesis would be a critical consideration. wikipedia.org While this compound itself is achiral, the principles of enantioselective synthesis are relevant for the synthesis of related chiral amides.
Several strategies for the enantioselective synthesis of chiral amines and amides have been developed:
Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of enamides or imines is a powerful method for producing chiral amines and amides with high enantioselectivity. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries can control the stereochemical outcome of a reaction. The auxiliary is attached to the substrate, directs the stereoselective transformation, and is then removed.
Catalytic Asymmetric N-Alkylation: The development of chiral catalysts for the enantioselective N-alkylation of amines and amides is an active area of research. For instance, a co-catalytic system of an achiral rhodium complex and a chiral squaramide has been used for the enantioselective synthesis of chiral amides via carbene N-H insertion. researchgate.net
These advanced methods provide opportunities for the synthesis of not only the target molecule but also a diverse range of structurally related and potentially chiral analogues.
Chemical Reactivity and Derivatization Pathways of the Acetamide Scaffold
The chemical scaffold of this compound possesses several reactive centers that allow for a variety of derivatization pathways. The principal sites for chemical modification include the primary amino group, the tertiary amide functionality, the activated C-H bonds of the 2-methyl-benzyl moiety, and the aromatic ring itself. The interplay of these functional groups dictates the compound's reactivity towards oxidative, reductive, and substitution reactions, enabling the synthesis of a diverse range of analogues.
Oxidation, Reduction, and Substitution Reactions
The reactivity of the this compound scaffold is characterized by the distinct chemical behavior of its constituent functional groups.
Oxidation
The molecule presents multiple sites susceptible to oxidation. The primary amino group can be oxidized through various methods, including enzymatic and metal-catalyzed reactions. nih.govnih.gov Hydroxyl radical-mediated oxidation, for instance, typically involves the abstraction of a hydrogen atom from the alpha-position, which can lead to the formation of α-ketoacids or aldehydes upon decomposition. nih.gov
The 2-methyl-benzyl group contains two benzylic positions—the methylene (B1212753) bridge and the methyl group—which are prone to oxidation to form alcohols, aldehydes, or carboxylic acids under appropriate conditions. Furthermore, the tertiary amide nitrogen can undergo oxidative N-dealkylation, a reaction often observed in metabolic pathways mediated by cytochrome P-450 enzymes. nih.gov This process can lead to the selective removal of the N-ethyl or N-(2-methyl-benzyl) group. nih.govresearchgate.net
Reduction
The most significant reduction pathway for this scaffold involves the tertiary amide carbonyl group. Tertiary amides are generally resistant to milder reducing agents like sodium borohydride (B1222165) but can be effectively reduced to the corresponding tertiary amines using powerful hydride donors such as lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com This reaction converts the acetamide moiety into an ethylamine (B1201723) bridge, transforming the parent compound into N1-(2-methylbenzyl)-N1-ethylethane-1,2-diamine. The mechanism proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate-oxygen complex to form an intermediate iminium ion, which is then rapidly reduced by another hydride equivalent to yield the final diamine product.
| Reagent | Solvent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Reflux, followed by aqueous workup | Tertiary Amine |
| Borane (BH₃) complexes (e.g., BH₃-THF) | Tetrahydrofuran (THF) | Reflux | Tertiary Amine |
Substitution Reactions
The scaffold offers multiple avenues for substitution reactions.
N-Acylation and N-Alkylation: The primary amino group is a potent nucleophile and readily undergoes acylation with electrophilic reagents such as acyl chlorides and carboxylic anhydrides to form new amide derivatives. organic-chemistry.orgyoutube.comyoutube.com This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. Similarly, the primary amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation.
| Reagent Class | Example | Conditions |
| Acyl Halides | Acetyl chloride (CH₃COCl) | Inert solvent, with a base (e.g., triethylamine, pyridine) |
| Carboxylic Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Neat or in a solvent, often requires heat |
| Active Esters | N-Hydroxysuccinimide (NHS) esters | Aprotic solvent (e.g., DMF, CH₂Cl₂) at room temperature |
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the 2-methyl-benzyl moiety can undergo electrophilic aromatic substitution. masterorganicchemistry.com The existing alkyl substituents (the methyl group and the N-acetylmethylamino group) are ortho, para-directing and activating groups. makingmolecules.com Therefore, electrophiles such as halogens (in the presence of a Lewis acid), nitric acid, or sulfonic acid are expected to add to the positions ortho and para relative to these groups, primarily at the 4- and 6-positions of the ring. Steric hindrance from the N-ethylacetamide group may influence the regioselectivity of the substitution. makingmolecules.com
Strategies for Modifying the 2-Methyl-Benzyl and N-Ethyl Moieties
Targeted modifications of the peripheral groups can be achieved through specific synthetic strategies.
Strategies for Modifying the 2-Methyl-Benzyl Moiety
The 2-methyl-benzyl group can be functionalized at either the benzylic methyl group or on the aromatic ring.
Benzylic Functionalization: The methyl group is susceptible to free-radical halogenation, a reaction that proceeds selectively at the benzylic position over other C-H bonds. wikipedia.orgyoutube.com Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) can introduce a bromine atom, yielding 2-Amino-N-(2-(bromomethyl)-benzyl)-N-ethyl-acetamide. chemguide.co.uk This brominated intermediate serves as a versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
| Reagent | Initiator | Solvent |
| N-Bromosuccinimide (NBS) | UV light or Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) |
| Bromine (Br₂) | UV light | Non-polar solvent |
Ring Functionalization: As discussed previously, electrophilic aromatic substitution provides a direct method for introducing substituents like nitro, halogen, or sulfonic acid groups onto the aromatic ring. Subsequent chemical transformations of these groups (e.g., reduction of a nitro group to an amine) can further diversify the structure.
Strategies for Modifying the N-Ethyl Moiety
Direct modification of the N-ethyl group is generally challenging without cleaving the C-N bond. The primary strategies involve either N-dealkylation followed by the introduction of a new group or the de novo synthesis of analogues.
N-Dealkylation: The removal of the ethyl group from the tertiary amide can be accomplished through several methods, though they often require harsh conditions. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method for the N-dealkylation of tertiary amines and can be applied to amides. nih.gov A more common approach involves reaction with chloroformates, such as α-chloroethyl chloroformate, which forms a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amide. nih.govgoogle.com More recent developments include milder photochemical and electrosynthetic methods for N-dealkylation. researchgate.netacs.org
| Method | Reagent(s) | Key Intermediate |
| Chloroformate-based | α-Chloroethyl chloroformate, then MeOH | Carbamate |
| Von Braun Reaction | Cyanogen bromide (BrCN) | Cyanamide |
| Photoredox Catalysis | Photocatalyst, oxidant, light | Amine radical cation |
Analogue Synthesis: A more straightforward approach to modifying the N-ethyl position is to synthesize analogues with different N-alkyl substituents from the outset. This would involve using a different primary amine (e.g., propylamine, butylamine) in the initial amide bond formation step during the synthesis of the parent scaffold.
Rational Design Principles for Modifying the this compound Core
The rational design of analogues of this compound is guided by established medicinal chemistry principles. The core structure presents several key areas for modification: the N-ethyl group, the N-(2-methyl-benzyl) moiety, and the 2-amino-acetamide backbone.
Key design principles include:
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that may be more favorable for binding to a biological target.
Homologation: Systematically increasing the length of alkyl chains, such as the N-ethyl group, to probe the size of the binding pocket.
Electronic Modification: Introducing electron-donating or electron-withdrawing groups onto the benzyl ring to alter the electronic properties of the molecule and influence interactions with the target.
Impact of N-Substituent Variations on Molecular Interactions
The substituents on the amide nitrogen, the ethyl and 2-methyl-benzyl groups, are predicted to play a significant role in the molecule's interaction with biological targets.
Based on studies of similar N,N-disubstituted acetamides, the length and branching of the N-alkyl chain can significantly impact biological activity. It is hypothesized that the N-ethyl group in this compound plays a crucial role in fitting into a specific hydrophobic pocket of its biological target.
Chain Length: Increasing the chain length from ethyl to propyl or butyl could enhance van der Waals interactions if the binding pocket is large enough to accommodate the longer chain. Conversely, a shorter chain like methyl might lead to a loss of affinity due to incomplete occupancy of the pocket.
Branching: Introducing branching, for example, by replacing the ethyl group with an isopropyl group, would increase steric bulk. This could either improve binding by creating more favorable interactions or decrease it due to steric hindrance.
Table 1: Hypothetical Impact of N-Alkyl Chain Variation on the Activity of 2-Amino-N-(2-methyl-benzyl)-acetamide Analogues
| N-Alkyl Substituent | Expected Steric Bulk | Predicted Interaction with a Hypothetical Hydrophobic Pocket | Potential Impact on Activity |
|---|---|---|---|
| Methyl | Low | May not fully occupy the pocket | Potentially lower affinity |
| Ethyl (Parent) | Moderate | Optimal fit (hypothesized) | Reference activity |
| n-Propyl | Moderate-High | May provide enhanced van der Waals interactions if the pocket is sufficiently large | Potentially increased affinity |
| Isopropyl | High | Increased steric hindrance, may lead to a better or worse fit depending on pocket shape | Activity could increase or decrease |
The 2-methyl-benzyl group is a key structural feature, and modifications to the aromatic ring are expected to have a profound effect on the molecule's activity. The position and nature of substituents on the benzyl ring can influence both the steric and electronic properties of the compound.
Position of the Methyl Group: The ortho-methyl group in the parent compound likely influences the rotational freedom around the N-benzyl bond, forcing the molecule into a specific conformation. Moving the methyl group to the meta or para position would alter this conformation and could affect binding affinity.
Electronic Effects: Replacing the methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., methoxy) would change the electron density of the aromatic ring. This could impact cation-π or other electronic interactions with the target. For instance, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, introducing a fluoro group at the 4-position of the benzyl ring led to a slight decrease in inhibitory activity, while a methyl group at the same position resulted in a more significant drop in potency. chapman.edu
Steric Effects: Introducing bulkier substituents on the benzyl ring could lead to steric clashes with the binding site, thereby reducing activity. Conversely, smaller substituents might be well-tolerated.
Table 2: Predicted Effects of Substituents on the Benzyl Ring of 2-Amino-N-ethyl-N-benzyl-acetamide Analogues
| Substituent on Benzyl Ring | Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |
|---|---|---|---|---|
| 2-Methyl (Parent) | Ortho | Electron-donating | Moderate | Reference activity |
| 4-Methyl | Para | Electron-donating | Moderate | May alter conformation and decrease activity |
| 4-Fluoro | Para | Electron-withdrawing | Small | May slightly decrease or have a negligible effect on activity |
| 4-Chloro | Para | Electron-withdrawing | Moderate | May decrease activity due to steric and electronic changes |
| 3,4-Dichloro | Meta, Para | Electron-withdrawing | High | Likely to decrease activity due to increased steric bulk |
Conformational Flexibility and its Role in Molecular Recognition
The this compound molecule possesses several rotatable bonds, giving it considerable conformational flexibility. The rotation around the amide C-N bond is particularly important, as it can lead to the existence of different rotational isomers (rotamers), often referred to as cis and trans conformers.
The presence of two different substituents on the amide nitrogen (ethyl and 2-methyl-benzyl) makes the environment around the amide bond asymmetric. The ortho-methyl group on the benzyl ring is likely to create a steric bias, favoring a specific rotamer that minimizes steric clash. This preferred conformation is likely crucial for the molecule to adopt the correct orientation for binding to its biological target. scielo.br Computational studies and NMR spectroscopy on analogous N,N-disubstituted acetamides have shown that the energy barrier to rotation around the C-N bond is significant, leading to stable rotamers at room temperature. scielo.br
Comparative Analysis with Structurally Similar Biologically Active Compounds
The N-benzyl-acetamide scaffold is present in a number of biologically active compounds, offering a basis for comparative analysis.
Lacosamide (B1674222): An anticonvulsant drug, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, shares the N-benzyl acetamide core. Structure-activity relationship studies on lacosamide have shown that small, non-polar substituents on the benzylamide moiety are well-tolerated and can lead to potent anticonvulsant activity. nih.govunc.edu This suggests that modifications to the benzyl ring of this compound could be a fruitful area for analogue development.
N-Benzyl-N-methyl-2-[...]-acetamide Derivatives: Compounds such as N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide have been investigated as imaging agents for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. nih.gov This highlights the potential for the N-benzyl-N-alkyl acetamide scaffold to interact with neurological targets.
Anticonvulsant N-benzylcyanoacetamides: Studies on 2-alkyl- and 2,2-dialkyl-N-benzylcyanoacetamide derivatives have shown that the size of the alkyl substituents is critical for anticonvulsant activity. nih.gov Specifically, activity was lost when the total number of carbon atoms in symmetrically disubstituted derivatives was six or more, indicating a size limitation in the binding site. nih.gov
Table 3: Comparison of this compound with Structurally Related Bioactive Compounds
| Compound | Core Structure | Key Substituents | Known/Hypothesized Biological Target/Activity |
|---|---|---|---|
| This compound | N-benzyl-N-ethyl acetamide | 2-amino, 2-methyl on benzyl | Unknown |
| Lacosamide | N-benzyl acetamide | 2-acetamido, 3-methoxypropionamide | Anticonvulsant |
| [18F]FEDAC | N-benzyl-N-methyl acetamide | Large purine-based substituent | Translocator Protein (TSPO) imaging agent |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lacosamide |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide |
| N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide |
| 2-alkyl-N-benzylcyanoacetamide |
Mechanistic Studies of Biological Interactions Involving 2 Amino N Ethyl N 2 Methyl Benzyl Acetamide
Investigation of Enzyme Inhibition Mechanisms
Characterization of Binding Affinity and Inhibition Kinetics
Studies focusing on the interaction between 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide and various enzymes are crucial for understanding its inhibitory potential. The binding affinity, often quantified by the dissociation constant (Kd), indicates the strength of the interaction between the compound and the enzyme. A lower Kd value signifies a stronger binding affinity. The inhibition kinetics, typically determined through enzyme assays, reveal the mechanism by which the compound inhibits the enzyme's activity, such as competitive, non-competitive, or uncompetitive inhibition.
Table 1: Hypothetical Inhibition Kinetics Data
| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Enzyme A | 15 µM | Competitive |
| Enzyme B | 45 µM | Non-competitive |
| Enzyme C | 5 µM | Mixed |
This table presents hypothetical data for illustrative purposes.
Selectivity Profiling Against Specific Enzyme Families (e.g., Aminoacyl-tRNA Synthetases)
A key aspect of drug discovery and molecular biology is the selectivity of a compound for its target enzyme over other enzymes. High selectivity can lead to fewer off-target effects. Aminoacyl-tRNA synthetases, a family of enzymes essential for protein synthesis, are one such group against which the selectivity of novel compounds is often tested. nih.govnih.gov These enzymes are divided into two classes based on their structure and function. nih.gov Profiling this compound against a panel of aminoacyl-tRNA synthetases would reveal its specificity and potential as a targeted inhibitor of protein synthesis. Research in this area helps to understand if the compound preferentially binds to and inhibits a specific synthetase, which could be a valuable therapeutic attribute.
Ligand-Receptor Interaction Profiling
The interaction of this compound with cellular receptors is another critical area of investigation to understand its biological effects. This involves identifying the receptors it binds to and the consequences of this binding on cellular signaling.
Exploration of Receptor Binding Sites and Affinities
Identifying the specific receptors that this compound interacts with is the first step in understanding its mechanism of action at the receptor level. Techniques such as radioligand binding assays are employed to determine the binding affinity of the compound for various receptors. The affinity is a measure of how tightly the ligand (the compound) binds to the receptor. High-affinity binding suggests a potent interaction that can occur at low concentrations.
Table 2: Hypothetical Receptor Binding Affinities
| Receptor Target | Binding Affinity (Kd) |
| Receptor X | 50 nM |
| Receptor Y | 200 nM |
| Receptor Z | >10 µM |
This table presents hypothetical data for illustrative purposes.
Modulation of Cellular Signal Transduction Pathways
Upon binding to a receptor, a ligand can either activate or inhibit the receptor's function, leading to a cascade of intracellular events known as signal transduction. Investigating how this compound modulates these pathways is essential for understanding its cellular effects. This can involve studying changes in the levels of second messengers, the activation of protein kinases, and the expression of target genes.
Elucidation of Molecular Mechanisms Underlying Biological Activity
The culmination of enzyme inhibition and ligand-receptor interaction studies is the elucidation of the complete molecular mechanism responsible for the observed biological activity of this compound. This involves integrating the data from various experiments to build a comprehensive model of how the compound functions at a molecular and cellular level. Understanding these mechanisms is fundamental for the rational design of more potent and selective derivatives and for predicting their physiological effects. nih.govnih.gov
Computational and Theoretical Chemistry Studies of 2 Amino N Ethyl N 2 Methyl Benzyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a novel compound like 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized molecular geometry). This process involves calculating the molecule's potential energy surface to find the lowest energy arrangement of its atoms.
Once the geometry is optimized, the same theoretical level, such as B3LYP with a basis set like 6-311G++(d,p), can be used to calculate vibrational frequencies. researchgate.net These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectra. Comparing the computed spectra with experimental data helps to confirm the synthesized structure and its purity. scielo.br Studies on related acetamide (B32628) compounds have successfully used DFT for these purposes, demonstrating its reliability in structural elucidation. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its potential reaction mechanisms and biological interactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would model the movements of every atom in this compound, providing a view of its conformational flexibility. This is particularly important for understanding how the molecule might change its shape to fit into a biological target like a protein's active site.
Furthermore, MD simulations can explicitly include solvent molecules (such as water) to study solvation effects. This provides a more realistic model of the molecule's behavior in a biological environment, revealing how interactions with the solvent influence its shape and dynamics. While no specific MD studies were found for the target compound, this technique is widely applied to similar molecules to understand their behavior in solution.
Molecular Docking Studies for Protein-Ligand Interactions and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated for a specific biological activity, molecular docking would be a key step in hypothesizing its mechanism of action.
The simulation places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. The results can predict the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. Numerous studies on other acetamide derivatives have used molecular docking to predict their potential as inhibitors of various enzymes, demonstrating the utility of this approach in drug discovery. semanticscholar.orgresearchgate.netsemanticscholar.org
Computational Prediction of Molecular Descriptors Relevant to Biological Activity and Pharmacokinetic Hypotheses
Computational methods can quickly calculate a wide range of molecular descriptors that are relevant to a compound's potential as a drug. These descriptors help in forming pharmacokinetic hypotheses about its absorption, distribution, metabolism, and excretion (ADME) properties.
For this compound, these calculations would include properties such as:
Molecular Weight: Affects diffusion and absorption.
LogP (lipophilicity): Influences solubility and membrane permeability.
Polar Surface Area (PSA): Correlates with transport properties across biological membranes.
Number of Hydrogen Bond Donors and Acceptors: Important for binding interactions and solubility.
These descriptors are often used to assess a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. While specific ADMET studies for this compound are not published, such computational profiling is a standard preliminary step in modern medicinal chemistry research. researchgate.net
Future Research Directions and Translational Perspectives for 2 Amino N Ethyl N 2 Methyl Benzyl Acetamide
Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity
The rational design of analogues of 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide can be systematically approached by considering its core structural components: the primary amino group, the N,N-disubstituted acetamide (B32628) backbone, the ethyl substituent, and the 2-methyl-benzyl moiety. Each of these can be modified to explore the structure-activity relationship (SAR) and develop next-generation compounds with improved specificity and potency.
Key Structural Modifications and Research Objectives:
| Structural Component | Proposed Modifications | Objective |
| Primary Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems. | To modulate basicity, improve membrane permeability, and introduce new interaction points with biological targets. |
| N-ethyl Group | Variation of the alkyl chain length (e.g., methyl, propyl) or introduction of cyclic substituents. | To probe the steric and electronic requirements of the binding pocket. |
| N-(2-methyl-benzyl) Group | Alteration of the substitution pattern on the phenyl ring (e.g., moving the methyl group to the 3- or 4-position), introduction of different substituents (e.g., halogens, methoxy groups), or replacement with other aromatic or heteroaromatic rings. | To enhance binding affinity and selectivity, and to modulate metabolic stability. chapman.edu |
| Acetamide Backbone | Replacement with other linkers such as sulfonamides or reversed amides. | To alter the hydrogen bonding capacity and conformational rigidity of the molecule. |
Systematic modifications of these functional groups will allow for the construction of a focused library of analogues. High-throughput screening of this library against various biological targets could then identify compounds with enhanced specificity and therapeutic potential. For instance, similar N-substituted acetamide derivatives have been investigated as P2Y14R antagonists for inflammatory diseases. nih.gov
Exploration of Novel Biological Targets and Therapeutic Avenues through Mechanism-Based Research
Given the novelty of this compound, identifying its biological targets is a crucial first step in elucidating its therapeutic potential. The structural similarity to known bioactive molecules, such as N-benzyl acetamide derivatives, suggests possible applications in oncology, inflammation, and neurodegenerative diseases. chapman.edubiosynth.comrsc.org For example, N-benzyl acetamide itself has been noted for its potential anti-inflammatory properties and as a metabolite of the drug benznidazole (B1666585). biosynth.comnih.gov
Modern chemical biology offers a suite of powerful tools for target deconvolution:
Affinity-Based Approaches: This involves synthesizing a derivative of the parent compound that incorporates a reactive group or an affinity tag. This "probe" can then be used in techniques like affinity purification or photo-affinity labeling to isolate and identify binding partners from cell lysates. rsc.orgnih.govresearchgate.net
Label-Free Approaches: Methods such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by observing changes in their stability in the presence of the small molecule. acs.org
Phenotypic Screening: High-content screening of the compound across various cell lines can reveal specific cellular phenotypes, which can then be used to infer the mechanism of action and potential targets through comparison with the effects of known drugs or through genetic approaches like RNAi screening. nih.govchemrxiv.org
Once a primary target is identified, further mechanism-based research can explore downstream signaling pathways and potential off-target effects, paving the way for its development in therapeutic areas such as oncology, where Src kinase inhibitors with a related N-benzyl acetamide scaffold have been explored, or neurodegenerative diseases, where N-aryl acetamides have been studied as potential inhibitors of enzymes like monoamine oxidase B. chapman.edursc.org
Development of Innovative Methodologies for Synthetic Efficiency and Process Optimization
The development of efficient, scalable, and sustainable synthetic routes is paramount for the translation of any compound from the laboratory to clinical and commercial applications. The core of this compound is the amide bond, and its formation is a cornerstone of organic synthesis.
Future research in this area should focus on moving beyond traditional coupling reagents, which often have poor atom economy and generate significant waste. ucl.ac.uk Promising avenues for process optimization include:
Catalytic Amide Bond Formation: The use of catalysts, such as those based on boron or other elements, can enable the direct formation of amides from carboxylic acids and amines with the removal of water, offering a greener alternative to stoichiometric activators. ucl.ac.ukmdpi.com
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze amide bond formation under mild conditions and in environmentally friendly solvents. nih.govrsc.orgrsc.org This approach offers high selectivity and reduces the need for protecting groups.
Flow Chemistry: Conducting the synthesis in a continuous flow reactor can improve reaction efficiency, safety, and scalability. It allows for precise control over reaction parameters and can facilitate the integration of multiple synthetic steps.
Novel Starting Materials: A recently developed three-component reaction involving isocyanides, alkyl halides, and water presents a novel and sustainable method for amide synthesis that could be adapted for this compound. catrin.com Similarly, methods for synthesizing N-aryl glycines from 2-chloro-N-aryl acetamides could be explored. nih.gov
A comparative analysis of these innovative synthetic methods is presented below:
| Methodology | Advantages | Challenges |
| Catalytic Amidation | High atom economy, reduced waste. ucl.ac.uk | Catalyst cost and removal, sometimes requires high temperatures. |
| Biocatalysis | High selectivity, mild conditions, green solvents. nih.govrsc.org | Enzyme stability and cost, substrate scope limitations. |
| Flow Chemistry | Enhanced control, scalability, and safety. | Initial equipment investment, potential for clogging. |
| Novel Reagents | Access to new chemical space, sustainable starting materials. catrin.com | Reaction scope and generalizability may be under development. |
Integration of Multidisciplinary Approaches in Chemical Biology for Comprehensive Compound Profiling
A thorough understanding of the biological effects of this compound requires a holistic approach that integrates various disciplines. A comprehensive compound profiling strategy would involve a synergistic application of chemical synthesis, proteomics, genomics, and computational biology. nih.gov
The initial step involves creating a well-characterized "hit" compound and its derivatives. This is followed by a multipronged investigation to build a complete biological profile:
Quantitative High-Throughput Screening (qHTS): This method tests the compound at multiple concentrations against a wide array of biological assays, providing a rich dataset on its potency and selectivity across different targets and pathways. medindia.net
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can provide a global view of the compound's interactions with entire enzyme families within a cell. acs.org
Computational Approaches: In silico methods, such as molecular docking, can predict potential binding partners and guide the rational design of more potent and selective analogues. rsc.org Furthermore, computational tools can predict the biological pathways a compound might be involved in based on its chemical structure. biorxiv.org
Systems Biology: By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to the compound, elucidating its mechanism of action in the context of complex biological networks.
This integrated approach ensures that the development of this compound and its analogues is not solely based on its affinity for a single target but also considers its broader biological context, which is crucial for predicting its therapeutic efficacy and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing substituted benzylamines with acetic acid derivatives in ethanol. For example, 2-methoxy-benzylamine and acetic acid were refluxed in ethanol for 6 hours to form N-(2-methoxy-benzyl)-acetamide . Adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction time can optimize yield. Recrystallization in ethanol improves purity. For analogous compounds like this compound, substituting 2-methyl-benzylamine and optimizing alkylation steps (e.g., using NaBH₃CN for reductive amination) may enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- NMR : ¹H NMR should resolve ethyl (δ 1.1–1.3 ppm, triplet) and benzyl aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Fragmentation patterns distinguish substituents.
Q. How can researchers assess the compound’s stability and solubility for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure. Monitor via TLC or LC-MS .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting biological activity and electronic properties?
- Methodological Answer :
-
DFT Calculations : Use B3LYP/6-311G++(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential (MEP), and Fukui indices. These predict reactivity (e.g., nucleophilic regions for drug-target interactions) .
-
Molecular Docking : Dock into target proteins (e.g., Tankyrase-1/2 for anticancer activity) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
Quantum Parameter Value (eV) Interpretation HOMO-LUMO Gap 4.5–5.2 Lower gaps indicate higher reactivity . Chemical Hardness (η) 2.3 Correlates with stability and charge transfer.
Q. How can researchers resolve contradictions in experimental vs. computational data (e.g., binding affinity vs. docking scores)?
- Methodological Answer :
- Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD). Compare with docking scores (e.g., Glide scores).
- Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Re-optimize ligand conformers with conformational sampling .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of acetamide derivatives in drug discovery?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity or methyl groups for lipophilicity.
- Biological Testing : Screen against target enzymes (e.g., DprE1 for antitubercular activity) using MIC assays. Prioritize derivatives with MIC <1 μM .
- Pharmacokinetics : Use SwissADME to predict logP, BBB permeability, and CYP450 interactions.
Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice influence drug formulation?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) using CrystalExplorer. High H-bond density (~30% of surface area) correlates with crystalline stability .
- Polymorph Screening : Use solvent-drop grinding or slurry methods to identify stable polymorphs with optimal dissolution rates.
Data Contradiction Analysis
Q. Why might in silico ADMET predictions conflict with in vivo toxicity results?
- Methodological Answer :
- Limitations of Models : ADMET predictors (e.g., ProTox-II) may overlook species-specific metabolism. Validate hepatotoxicity using primary hepatocyte assays.
- Metabolite Identification : Perform LC-MS/MS to detect reactive metabolites (e.g., epoxides) not modeled in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
